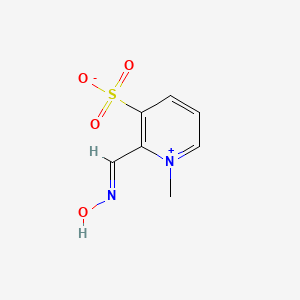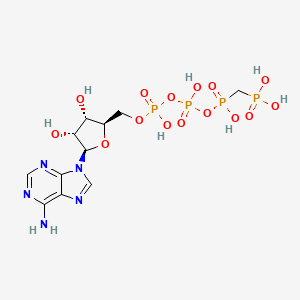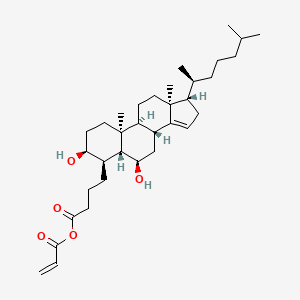
Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate is a complex organic compound with the molecular formula C34H54O5 and a molecular weight of 542.7896 This compound is a derivative of cholesterol, featuring a butanoate ester group attached to the steroid nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate typically involves the esterification of Cholest-5-en-3-ol (3beta)- with 4-((1-oxo-2-propenyl)oxy)butanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or ethers depending on the substituent.
Scientific Research Applications
Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate involves its interaction with specific molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes and receptors, modulating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cholest-5-en-3-ol (3beta)-, 11-((1-oxo-2-propenyl)oxy)undecanoate: Similar structure with a longer ester chain.
Cholest-5-en-3-ol (3beta)-, 2-[dimethyl[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl]ammonio]ethyl hydrogen phosphate: Contains additional functional groups.
Uniqueness
Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate is unique due to its specific ester group and the resulting chemical properties.
Properties
CAS No. |
86689-89-6 |
|---|---|
Molecular Formula |
C34H54O5 |
Molecular Weight |
542.8 g/mol |
IUPAC Name |
prop-2-enoyl 4-[(3S,4R,5R,6R,8R,9S,10S,13S,17S)-3,6-dihydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]butanoate |
InChI |
InChI=1S/C34H54O5/c1-7-30(37)39-31(38)13-9-12-23-28(35)17-19-34(6)27-16-18-33(5)25(22(4)11-8-10-21(2)3)14-15-26(33)24(27)20-29(36)32(23)34/h7,15,21-25,27-29,32,35-36H,1,8-14,16-20H2,2-6H3/t22-,23-,24-,25-,27-,28-,29+,32-,33-,34-/m0/s1 |
InChI Key |
DWNPUOOVVWZXRN-UULAKNPHSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)[C@@H]1CC=C2[C@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]([C@@H]4CCCC(=O)OC(=O)C=C)O)C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3C2CC(C4C3(CCC(C4CCCC(=O)OC(=O)C=C)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


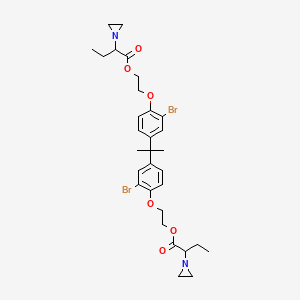
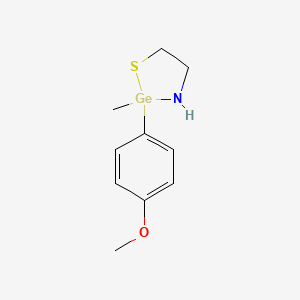

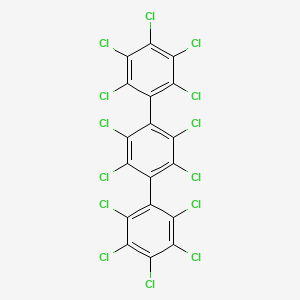
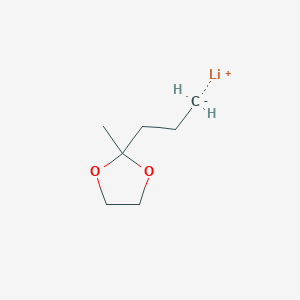
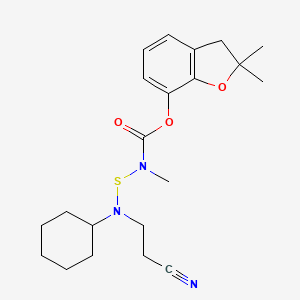

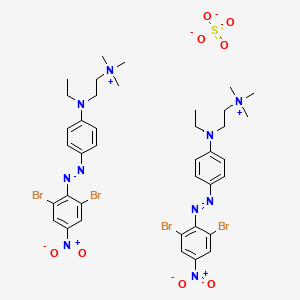
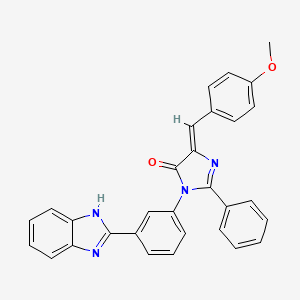

![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)
